molecular formula C13H12ClNO4S2 B2771751 3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid CAS No. 1707392-13-9

3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid

Cat. No. B2771751
CAS RN: 1707392-13-9
M. Wt: 345.81
InChI Key: SNDJYTQOGJSWBP-UHFFFAOYSA-N
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Description

“3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions such as the Gewald and Paal–Knorr reactions . These reactions involve the formation of aminothiophene derivatives through the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Thiophene derivatives undergo cycloaddition reactions with electron-poor olefins, facilitating the synthesis of complex organic compounds. This process involves the (4+2)-cycloaddition to the thiophene moiety, leading to the formation of fused benzene rings with new substituents introduced by the dienophile (Fondjo & Döpp, 2006).
  • The synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides illustrates the utility of thiophene derivatives in creating compounds with potential cytotoxic activity against various cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).

Medicinal Chemistry and Pharmacology

  • Novel 2-aminothiophene derivatives exhibit significant biological properties, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. These derivatives are synthesized through base-protonated reactions between ketones, elemental sulfur, and ethyl cyanoacetate, showcasing the versatility of thiophene compounds in drug discovery (Prasad et al., 2017).
  • The formation of Schiff bases from thiophene derivatives highlights their potential in developing antimicrobial agents, with several compounds demonstrating promising activity against a range of bacterial strains (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Materials Science

  • The Gewald reaction, a method for synthesizing 2-aminothiophenes, underscores the importance of thiophene derivatives in organic electronics and materials chemistry. These compounds serve as precursors for various electronically active materials, demonstrating their broad applicability beyond pharmaceuticals (Tormyshev et al., 2006).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of thiophene derivatives like “3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” could involve the development of new synthesis methods and the exploration of their biological activities.

properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-ethylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-2-15(11-7-8-20-12(11)13(16)17)21(18,19)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDJYTQOGJSWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid

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